

The NASH Treatment Landscape: A Comparative Guide to THR-β Agonists and FGF21 Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

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For researchers, scientists, and drug development professionals, the quest for an effective Nonalcoholic Steatohepatitis (NASH) therapy has led to the promising development of Thyroid Hormone Receptor-β (THR-β) agonists and Fibroblast Growth Factor 21 (FGF21) analogs. This guide provides an objective comparison of their performance, supported by experimental data, to aid in navigating this evolving therapeutic landscape.

NASH, a severe form of non-alcoholic fatty liver disease (NAFLD), is characterized by liver inflammation and damage, which can progress to cirrhosis and liver failure. The complex pathophysiology of NASH has made drug development challenging. However, two distinct molecular pathways have emerged as promising targets: the THR-β and the FGF21 pathways.

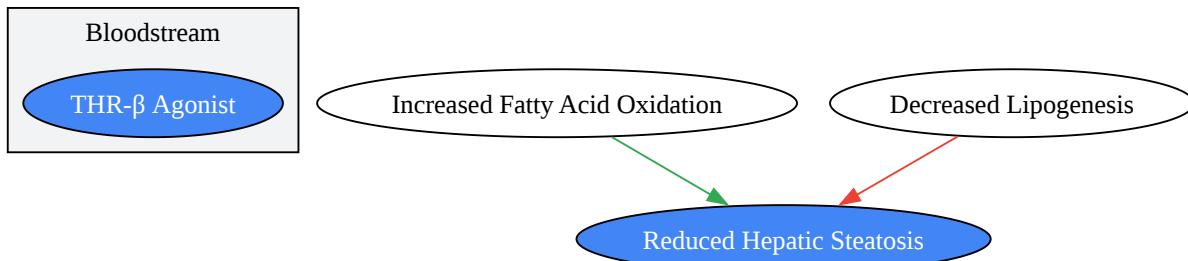
This guide delves into the mechanisms of action, clinical efficacy, and safety profiles of the leading candidates in each class, supported by data from key clinical trials.

Mechanism of Action: Distinct Pathways to a Common Goal

While both THR-β agonists and FGF21 analogs aim to resolve steatohepatitis and reverse fibrosis, they achieve this through different signaling cascades.

Thyroid Hormone Receptor-β (THR-β) Agonists like resmetirom, the first FDA-approved drug for NASH, selectively target THR-β, which is predominantly expressed in the liver.^{[1][2]} This targeted activation enhances fatty acid metabolism and reduces lipotoxicity in the liver.^{[1][3]}

Specifically, THR- β activation increases mitochondrial fatty acid oxidation and stimulates the breakdown of liver fat.^{[1][4]} Recent studies also suggest a novel mechanism where THR- β agonists remodel bile acid profiles to inhibit intestinal lipid absorption.^[5]



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FGF21 Analog Signaling Pathway

Clinical Efficacy: A Head-to-Head Look at the Data

While direct comparative trials are scarce, data from pivotal clinical studies of leading drug candidates provide a basis for assessing their relative efficacy. Resmetirom (a THR- β agonist) and efruxifermin (an FGF21 analog) are prominent examples with substantial clinical data.

Histological Endpoints

The primary measures of efficacy in NASH trials are the resolution of NASH without worsening of fibrosis and the improvement of fibrosis by at least one stage without worsening of NASH, as assessed by liver biopsy.

Endpoint	Resmetirom (MAESTRO-NASH, Phase 3) ^{[6][7][8]}	Efruxifermin (HARMONY, Phase 2b) ^[9]
NASH Resolution (no worsening of fibrosis)	25.9% (80mg), 29.9% (100mg) vs. 9.7% (placebo)	39% (28mg), 41% (50mg) vs. 20% (placebo)
Fibrosis Improvement (≥ 1 stage, no worsening of NASH)	24.2% (80mg), 25.9% (100mg) vs. 14.2% (placebo)	36% (28mg), 33% (50mg) vs. 19% (placebo)

Non-Invasive Markers

Changes in liver fat content and liver enzymes are important secondary endpoints that can be measured non-invasively.

Biomarker	Resmetirom (MAESTRO-NASH, Phase 3) [6]	Efruxifermin (SYMMETRY Cohort D, Phase 2b)
Relative Reduction in Liver Fat (MRI-PDFF)	-42.1% (80mg), -51.4% (100mg) vs. -10.4% (placebo)	65% (with GLP-1) vs. 10% (GLP-1 alone)
Liver Enzymes (ALT)	Significant reductions observed	Statistically significant improvements observed
Lipid Profile	Significant reduction in LDL-C and triglycerides [8]	Significant improvements in lipids

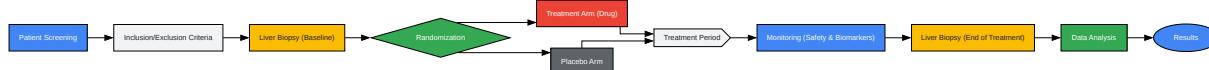
Safety and Tolerability

The safety profiles of both drug classes are generally considered acceptable, though they are associated with different types of adverse events.

Drug Class	Common Adverse Events	Serious Adverse Events
THR- β Agonists (Resmetirom)	Mild, transient diarrhea and nausea at the beginning of therapy.	Generally well-tolerated with a favorable safety profile. [6]
FGF21 Analogs (Efruxifermin)	Predominantly mild to moderate gastrointestinal events such as diarrhea, nausea, and increased appetite. [9]	Serious adverse events have been reported, with one case of ulcerative esophagitis considered drug-related in a patient with a history of GERD. [9]

Experimental Protocols: A Look Inside a NASH Clinical Trial

The design of clinical trials for NASH therapies is complex, often requiring liver biopsies for definitive diagnosis and assessment of endpoints. [10][11][12] dot



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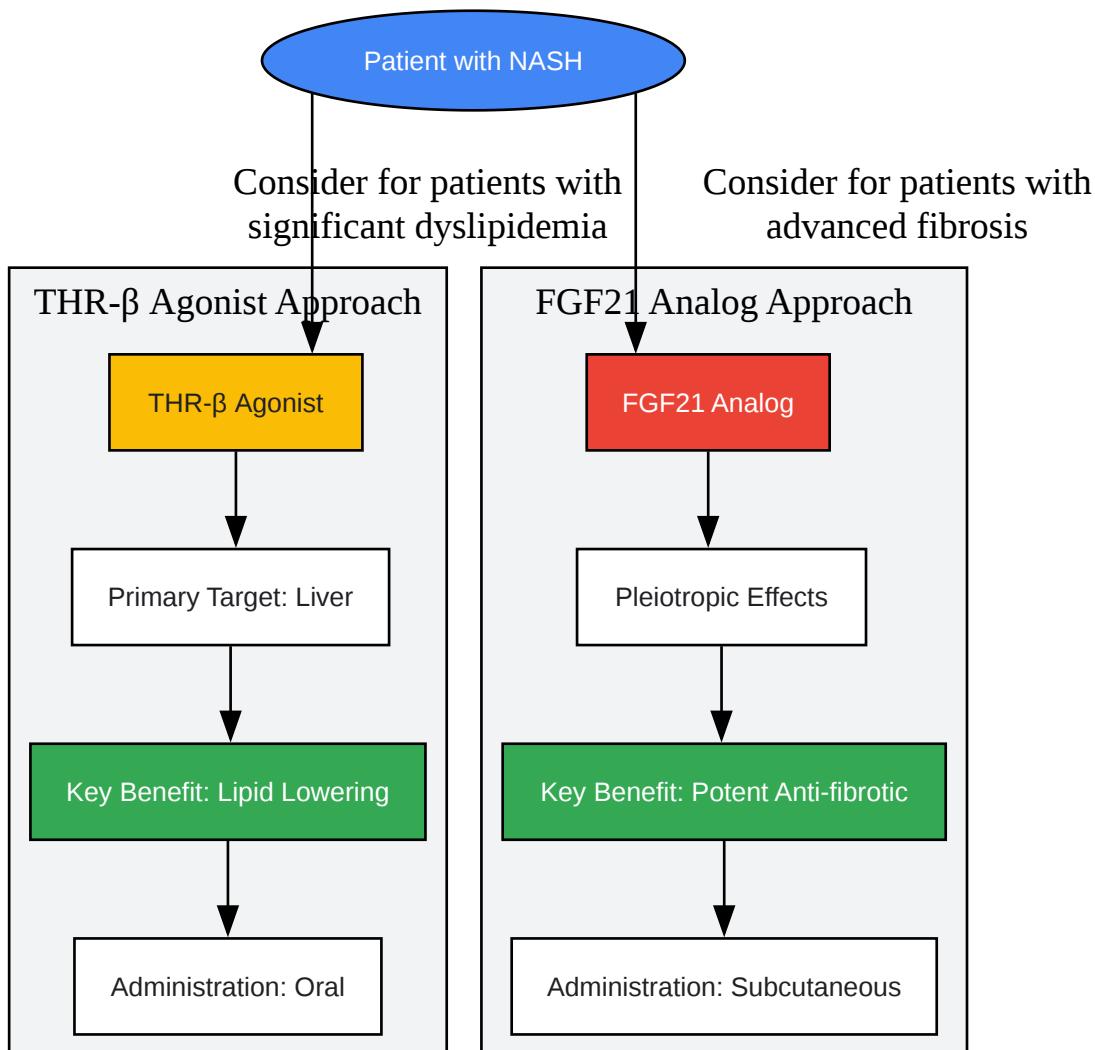
Typical NASH Clinical Trial Workflow

A typical Phase 2 or 3 trial for a NASH therapeutic would involve the following key steps:

- Patient Screening and Enrollment: Patients with suspected NASH, often identified through non-invasive tests like FibroScan, are screened. [12] Enrollment typically requires a liver biopsy to confirm the diagnosis of NASH with a certain stage of fibrosis (e.g., F2 or F3). [7][9] Key inclusion criteria often include a NAFLD Activity Score (NAS) of 4 or higher, with scores of at least 1 in steatosis, inflammation, and ballooning. [9]
- Randomization: Eligible patients are randomly assigned to receive either the investigational drug at one or more dose levels or a placebo. [7][9]
- Treatment and Monitoring: The treatment period can range from several months to over a year. [13] Throughout the study, patients are closely monitored for safety through regular assessments of vital signs, adverse events, and laboratory tests. Efficacy is also tracked using non-invasive biomarkers such as MRI-PDFF for liver fat and serum markers of liver injury and fibrosis. [6]
- End-of-Treatment Biopsy: A second liver biopsy is performed at the end of the treatment period to assess the primary histological endpoints. [11][12]
- Data Analysis: The changes in histological endpoints and non-invasive markers between the treatment and placebo groups are statistically analyzed to determine the drug's efficacy and safety.

Comparative Logic: Choosing the Right Target

The choice between a THR- β agonist and an FGF21 analog may depend on the specific patient profile and treatment goals.



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Therapeutic Approach Comparison

- THR- β agonists offer the convenience of oral administration and have demonstrated a significant benefit in improving lipid profiles, which is a common comorbidity in NASH patients. [8][14] This makes them a potentially attractive option for patients with NASH and dyslipidemia.

- FGF21 analogs, administered subcutaneously, appear to have potent anti-fibrotic and anti-inflammatory effects, in addition to their impact on steatosis. [14][15] Their pleiotropic metabolic effects might be advantageous in patients with more advanced fibrosis or significant metabolic comorbidities.

Conclusion

Both THR- β agonists and FGF21 analogs represent significant advancements in the treatment of NASH, a disease with a high unmet medical need. While THR- β agonists, with the recent approval of resmetirom, have a current lead in the race to market, FGF21 analogs show strong promise, particularly in their potent effects on fibrosis. The choice of therapeutic strategy may ultimately be guided by individual patient characteristics, including the stage of fibrosis, comorbidities, and patient preference for oral versus injectable administration. As the field continues to evolve, further research, including head-to-head clinical trials, will be crucial to fully elucidate the comparative efficacy and long-term benefits of these two promising classes of drugs.

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- To cite this document: BenchChem. [The NASH Treatment Landscape: A Comparative Guide to THR- β Agonists and FGF21 Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12412495#thr-agonist-3-vs-fgf21-analogs-for-nash-treatment>]

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